molecular formula C8H14O7 B15093172 2-Keto-L-gulonic acid ethyl ester CAS No. 5965-56-0

2-Keto-L-gulonic acid ethyl ester

Cat. No.: B15093172
CAS No.: 5965-56-0
M. Wt: 222.19 g/mol
InChI Key: YREMEZZSVDDVKD-JKUQZMGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Xylo-2-hexulosonic acid, ethyl ester can be synthesized through several methods. One common approach involves the esterification of L-xylo-2-hexulosonic acid with ethanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ethyl ester form.

Industrial Production Methods

Industrial production of L-xylo-2-hexulosonic acid, ethyl ester often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and crystallization, ensures the production of high-quality ethyl ester .

Chemical Reactions Analysis

Types of Reactions

L-Xylo-2-hexulosonic acid, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Xylo-2-hexulosonic acid, ethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of L-xylo-2-hexulosonic acid, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in biochemical pathways, influencing cellular processes and physiological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Xylo-2-hexulosonic acid, ethyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ethyl ester form enhances its solubility and stability, making it more suitable for certain applications compared to its parent acid and other derivatives .

Properties

CAS No.

5965-56-0

Molecular Formula

C8H14O7

Molecular Weight

222.19 g/mol

IUPAC Name

ethyl (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate

InChI

InChI=1S/C8H14O7/c1-2-15-8(14)7(13)6(12)5(11)4(10)3-9/h4-6,9-12H,2-3H2,1H3/t4-,5+,6-/m0/s1

InChI Key

YREMEZZSVDDVKD-JKUQZMGJSA-N

Isomeric SMILES

CCOC(=O)C(=O)[C@H]([C@@H]([C@H](CO)O)O)O

Canonical SMILES

CCOC(=O)C(=O)C(C(C(CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.